Cas no 2286365-20-4 (tert-Butyl 3-cyano-4-methylbenzylcarbamate)

tert-Butyl 3-cyano-4-methylbenzylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-3668749
- tert-Butyl 3-cyano-4-methylbenzylcarbamate
- 2286365-20-4
- tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate
-
- インチ: 1S/C14H18N2O2/c1-10-5-6-11(7-12(10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,9H2,1-4H3,(H,16,17)
- InChIKey: LBTKTGLIGCJRFQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC1C=CC(C)=C(C#N)C=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 246.136827821g/mol
- どういたいしつりょう: 246.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 62.1Ų
tert-Butyl 3-cyano-4-methylbenzylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3668749-2.5g |
tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
2286365-20-4 | 95.0% | 2.5g |
$1230.0 | 2025-03-18 | |
Enamine | EN300-3668749-10.0g |
tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
2286365-20-4 | 95.0% | 10.0g |
$2701.0 | 2025-03-18 | |
Enamine | EN300-3668749-0.1g |
tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
2286365-20-4 | 95.0% | 0.1g |
$553.0 | 2025-03-18 | |
Enamine | EN300-3668749-1.0g |
tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
2286365-20-4 | 95.0% | 1.0g |
$628.0 | 2025-03-18 | |
Enamine | EN300-3668749-5.0g |
tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
2286365-20-4 | 95.0% | 5.0g |
$1821.0 | 2025-03-18 | |
Enamine | EN300-3668749-0.25g |
tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
2286365-20-4 | 95.0% | 0.25g |
$579.0 | 2025-03-18 | |
Enamine | EN300-3668749-0.5g |
tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
2286365-20-4 | 95.0% | 0.5g |
$603.0 | 2025-03-18 | |
Enamine | EN300-3668749-0.05g |
tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
2286365-20-4 | 95.0% | 0.05g |
$528.0 | 2025-03-18 |
tert-Butyl 3-cyano-4-methylbenzylcarbamate 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
tert-Butyl 3-cyano-4-methylbenzylcarbamateに関する追加情報
Comprehensive Guide to tert-Butyl 3-cyano-4-methylbenzylcarbamate (CAS No. 2286365-20-4)
In the ever-evolving field of organic chemistry, tert-Butyl 3-cyano-4-methylbenzylcarbamate (CAS No. 2286365-20-4) has emerged as a compound of significant interest. This carbamate derivative is widely utilized in pharmaceutical research, agrochemical development, and material science due to its unique structural properties. With the increasing demand for high-purity intermediates, researchers and manufacturers are keen to explore its synthesis, applications, and market potential.
The molecular structure of tert-Butyl 3-cyano-4-methylbenzylcarbamate features a cyano group and a methylbenzyl moiety, which contribute to its reactivity and versatility. These functional groups make it an excellent candidate for drug discovery and fine chemical synthesis. Recent studies highlight its role in the development of enzyme inhibitors and bioactive molecules, aligning with the growing trend of targeted therapy in modern medicine.
One of the most searched topics related to tert-Butyl 3-cyano-4-methylbenzylcarbamate is its synthetic pathway. Researchers often inquire about optimized methods for its preparation, including protection-deprotection strategies and catalytic reactions. The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups, a technique widely adopted in peptide chemistry and medicinal chemistry.
Another area of interest is the stability and storage conditions of tert-Butyl 3-cyano-4-methylbenzylcarbamate. Proper handling and storage are critical to maintaining its purity, especially for laboratory-scale and industrial-scale applications. Users frequently search for guidelines on solubility, thermal stability, and compatibility with common reagents, reflecting the need for practical insights in chemical workflows.
From a commercial perspective, the demand for tert-Butyl 3-cyano-4-methylbenzylcarbamate is driven by its applications in pharmaceutical intermediates and specialty chemicals. Market analysts note a steady growth in its procurement, particularly from contract research organizations (CROs) and API manufacturers. The rise of green chemistry and sustainable synthesis has also spurred innovations in its production, reducing environmental impact while maintaining high yields.
In conclusion, tert-Butyl 3-cyano-4-methylbenzylcarbamate (CAS No. 2286365-20-4) stands out as a valuable compound in contemporary chemical research. Its multifaceted applications, coupled with advancements in synthetic methodologies, make it a focal point for scientists and industry professionals. As the field progresses, staying updated on its emerging uses and market trends will be essential for leveraging its full potential.
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